
4-Fluorothiophenol
Overview
Description
4-Fluorothiophenol, also known as 4-Fluorobenzenethiol, is an organosulfur compound with the molecular formula C6H5FS. It is a derivative of thiophenol where a fluorine atom is substituted at the para position of the benzene ring. This compound is a clear, colorless to light yellow liquid with a distinct odor. It is used in various chemical synthesis processes and has applications in the pharmaceutical and agrochemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluorothiophenol can be synthesized through several methods. One common method involves the reduction of 4,4’-difluorodiphenyl disulfide using sodium borohydride in a mixture of isopropanol and water. The reaction yields this compound with high purity . Another method involves the reaction of 4-fluorobenzenesulfonyl chloride with a reducing agent such as lithium aluminum hydride .
Industrial Production Methods
In industrial settings, this compound is typically produced through the reduction of 4-fluorobenzenesulfonyl chloride. This process involves the use of reducing agents like sodium borohydride or lithium aluminum hydride under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
4-Fluorothiophenol acts as a nucleophile in aromatic substitution reactions, leveraging its sulfur moiety for bond formation.
Reaction with Chloropyrimidines
In isopropyl alcohol at 80°C, this compound displaces chloride from 4-chloro-6-phenyl-pyrimidin-2-ylamine, yielding 4-(4-fluorophenylsulfanyl)-6-phenyl-pyrimidin-2-ylamine (64% yield) :
Reactants | Conditions | Product | Yield |
---|---|---|---|
4-Chloro-6-phenyl-pyrimidin-2-ylamine + this compound | Isopropyl alcohol, 80°C, 6h | 4-(4-Fluorophenylsulfanyl)-6-phenyl-pyrimidin-2-ylamine | 64% |
Key Data :
-
1H NMR (DMSO-d₆) : δ 7.94 (d, J=6.2 Hz, 2H), 7.76 (d, J=5.4 Hz, 2H), 7.74–7.34 (m, 5H), 6.50 (s, 1H) .
Grignard Reaction Pathways
This compound participates in Grignard-based syntheses to generate complex intermediates.
Reaction with 4-Fluorophenyl Magnesium Bromide
In tetrahydrofuran (THF), this compound reacts with 4-fluorophenyl magnesium bromide and 5-cyanophthalide, producing intermediates for dibenzothiepin derivatives :
Reactants | Conditions | Key Intermediate(s) | Yield |
---|---|---|---|
5-Cyanophthalide + 4-Fluorophenyl MgBr + this compound | THF, 0–5°C → RT, 16h | 3-Chloro-6-[(4'-fluorophenyl)thio]phenyl acetic acid | 21.2 g (98.9% purity) |
Process Highlights :
-
Sodium borohydride reduction followed by acidification yields crystalline intermediates.
-
Final products include 2-chloro-8-fluoro-dibenzo[b,f]thiepin-10(11H)-one (melting point: 132°C) .
Chlorination and Oxidation Reactions
This compound reacts with N-chlorosuccinimide (NCS) in dichloromethane, forming sulfenyl chlorides (RSCI) via HCl-catalyzed Cl₂ release :
Reactants | Conditions | Product | Key Observations |
---|---|---|---|
This compound + NCS | CH₂Cl₂, HCl catalysis | 4-Fluorophenylsulfenyl chloride (FPhSCI) | Sigmoidal kinetics due to Cl₂ autocatalysis |
Mechanistic Insights :
-
Step I : Slow direct chlorination by NCS generates FPhSCI.
-
Step II : FPhSCI reacts with excess thiophenol, releasing HCl and forming disulfide (FPhS–SPhF).
-
Step III : HCl accelerates Cl₂ release from NCS, rapidly oxidizing remaining thiophenol .
Kinetic Data :
Scientific Research Applications
2.1. Fluorescent Probes for Detection of Thiophenols
One notable application of 4-fluorothiophenol is its use in developing fluorescent probes for detecting thiophenols. A recent study introduced a turn-on fluorescent probe (probe-KCP) designed specifically to detect thiophenols, including this compound, with high selectivity and sensitivity. The probe demonstrated a significant fluorescence enhancement (up to 160-fold) upon interaction with thiophenols, allowing for real-time monitoring in environmental and biological samples .
Table 1: Detection Performance of Probe-KCP for Thiophenols
Parameter | Value |
---|---|
Maximum Absorption Peak | 406 nm |
Fluorescence Enhancement | ~160-fold |
Detection Limit | 28 nM |
Recovery Rate (in water samples) | 92-107% |
The probe's ability to selectively detect thiophenols over other potential interferences highlights its utility in environmental monitoring and biological imaging .
2.2. Self-Assembled Monolayers (SAMs)
This compound has been utilized in the formation of self-assembled monolayers on gold substrates, which are essential for various applications in nanotechnology and biosensing. The self-assembly process allows for the creation of well-defined surfaces that can enhance the sensitivity of sensors used for detecting biomolecules or environmental pollutants .
3.1. Nanoparticle Functionalization
In material science, this compound is employed for functionalizing nanoparticles, enhancing their properties for specific applications such as drug delivery and imaging. For instance, dual-modal silver nanoparticles have been developed using this compound, which facilitate photoacoustic imaging and surface-enhanced Raman scattering (SERS) for multiplexed identification of lymph nodes in vivo .
Pharmaceutical Applications
This compound serves as an intermediate in the synthesis of several pharmaceutical compounds. Its derivatives have been studied for their potential therapeutic effects, including anti-cancer properties. The fluorine atom enhances the biological activity and metabolic stability of these compounds, making them more effective as drugs .
Mechanism of Action
The mechanism of action of 4-Fluorothiophenol involves its interaction with various molecular targets, primarily through its thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making it useful in studying enzyme functions and designing enzyme inhibitors .
Comparison with Similar Compounds
4-Fluorothiophenol can be compared with other thiophenol derivatives such as:
- **Thiophenol (C
Biological Activity
4-Fluorothiophenol is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, antileishmanial, and other pharmacological effects. The compound's structure, synthesis, and mechanisms of action will also be discussed.
Chemical Structure and Synthesis
This compound (C6H5FS) consists of a thiophenol group with a fluorine atom substituted at the para position of the phenyl ring. Its synthesis typically involves the reduction of 4-fluorobenzenesulfonyl chloride using reducing agents such as zinc dust in acidic conditions, yielding high purity and yield percentages .
Antimicrobial Activity
Recent studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium (VREF). One study reported that derivatives of thiophenols, including this compound, demonstrated up to 128-fold higher activity against clinical isolates of VREF compared to vancomycin, while exhibiting low cytotoxicity to human cell lines such as HeLa and Vero cells .
Antileishmanial Activity
The compound has also shown promise as an antileishmanial agent. Certain derivatives with vinyl sulfone moieties displayed high antileishmanial activity with effective concentrations (EC50) lower than 10 μM . Notably, compounds similar to this compound were found to have selectivity indices greater than 100 , indicating low cytotoxicity relative to their therapeutic effects .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Cysteine Protease Inhibition : The presence of the thiol group allows for nucleophilic attack on cysteine residues in proteases, inhibiting their activity. This mechanism is particularly relevant in the context of antileishmanial activity .
- Fluorescent Probes : Recent research has utilized this compound in the development of fluorescent probes for detecting thiophenols in environmental samples. The compound's ability to enhance fluorescence upon interaction with specific analytes indicates its potential in biosensing applications .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antibacterial efficacy of this compound derivatives against high-priority pathogens declared by WHO. The results indicated a promising antibacterial profile with minimal toxicity to human cells .
- Antileishmanial Properties : In a comparative analysis, several thiochromone derivatives were synthesized, revealing that those containing vinyl sulfones exhibited substantial antileishmanial activity, further supporting the potential role of sulfur-containing compounds like this compound in treating parasitic infections .
Data Table: Biological Activity Summary
Activity Type | Target Organism/Condition | EC50 (μM) | Toxicity (LC50) | Selectivity Index |
---|---|---|---|---|
Antimicrobial | MRSA | <10 | >561 | >100 |
Antimicrobial | VREF | N/A | N/A | >128 |
Antileishmanial | Leishmania spp. | <10 | N/A | >100 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-fluorothiophenol, and how do experimental conditions influence yield and purity?
this compound is typically synthesized via nucleophilic aromatic substitution or reduction of disulfides. For example, potassium cyanide can displace a nitro group on fluorobenzene derivatives under alkaline conditions . Another method involves reducing 4-fluorophenyl disulfide with reagents like tin(II) chloride in acidic media . Key factors affecting yield include:
- Temperature control : Excessive heat may lead to decomposition of the thiol group.
- Purification steps : Distillation or recrystallization (e.g., using ethanol) is critical to remove byproducts like unreacted 4-fluorophenyl disulfide .
- Protection from oxidation : Thiols are prone to oxidation; inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) are recommended .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- ¹H/¹³C NMR : The fluorine atom induces distinct splitting patterns. For instance, the aromatic protons adjacent to the fluorine in this compound show coupling constants (J ~8–9 Hz) .
- FTIR : The S-H stretch appears near 2550 cm⁻¹, while C-F stretches are visible at 1100–1250 cm⁻¹ .
- Mass spectrometry (MS) : High-resolution MS confirms molecular ion peaks at m/z 128.17 (C₆H₅FS) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
this compound is classified as flammable (UN 3336) and toxic. Key precautions include:
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and flame-retardant lab coats .
- Storage : Keep in amber glass bottles under inert gas (e.g., N₂) at 2–8°C to prevent oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives, such as unexpected splitting in NMR spectra?
Discrepancies may arise from solvent interactions, impurities, or dynamic processes. Methodological approaches include:
- Variable-temperature NMR : To detect tautomerization or rotational barriers (e.g., hindered rotation of the thiol group) .
- HPLC-coupled MS : Identify trace impurities (e.g., disulfide byproducts) that distort spectral data .
- DFT calculations : Simulate NMR/IR spectra to compare with experimental results and assign ambiguous peaks .
Q. What strategies optimize ligand exchange reactions involving this compound in nanomaterials synthesis?
In studies of silver nanoclusters (AgNCs), this compound acts as a capping ligand. Key parameters for efficient ligand exchange include:
- Molar ratio : A 3:1 ligand-to-metal ratio maximizes surface coverage while avoiding aggregation .
- Solvent polarity : Polar solvents (e.g., ethanol) enhance ligand mobility and displacement kinetics .
- Kinetic control : Short reaction times (~1 hour) prevent Ostwald ripening of nanoparticles .
Q. How does this compound influence the electronic properties of metal-organic frameworks (MOFs) or coordination complexes?
The electron-withdrawing fluorine atom modifies ligand field strength and redox behavior. For example:
- Cadmium thiolate complexes : Fluorine increases Lewis acidity at the metal center, enhancing catalytic activity in sulfur-rich environments .
- Charge-transfer interactions : Fluorine’s electronegativity alters HOMO-LUMO gaps in AgNCs, detectable via UV-Vis (e.g., shifts in plasmonic bands) .
Q. What methodologies quantify the thermal stability of this compound-functionalized materials?
- Thermogravimetric analysis (TGA) : Decomposition temperatures (Td) for this compound-capped AgNCs typically exceed 200°C, indicating robust thermal stability .
- Differential scanning calorimetry (DSC) : Endothermic peaks correlate with ligand desorption events .
Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For instance, the sulfur atom in this compound shows high nucleophilicity, favoring S-alkylation reactions .
- Molecular dynamics (MD) : Simulate solvent-ligand interactions to optimize reaction media (e.g., DMF vs. THF) .
Q. Data Analysis & Experimental Design
Q. How should researchers design experiments to minimize disulfide formation during this compound synthesis?
- Reducing agents : Use excess tin(II) chloride (SnCl₂) or triphenylphosphine (PPh₃) to suppress oxidation .
- Real-time monitoring : Employ Raman spectroscopy to track S-H/S-S bond ratios during synthesis .
Q. What statistical approaches validate reproducibility in this compound-based nanomaterial synthesis?
Properties
IUPAC Name |
4-fluorobenzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FS/c7-5-1-3-6(8)4-2-5/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIHXNKYYGUVTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20190593 | |
Record name | 4-Fluorothiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20190593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
371-42-6 | |
Record name | 4-Fluorobenzenethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=371-42-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluorothiophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000371426 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 371-42-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77081 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Fluorothiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20190593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluorothiophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.125 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.